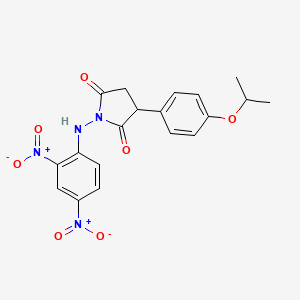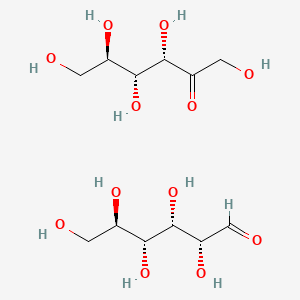
Sweetrex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sweetrex is a liquid sweetener composed of equal parts glucose and fructose, derived from the hydrolysis of sucrose. This process breaks the bond between glucose and fructose, resulting in a mixture that is sweeter and more soluble than sucrose. This compound is commonly used in the food industry to enhance texture, prevent crystallization, and retain moisture in products such as baked goods, candies, and beverages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sweetrex is typically produced through the hydrolysis of sucrose. This can be achieved using either acid or enzymatic methods:
Acid Hydrolysis: Sucrose is mixed with water and an acid, such as citric acid or cream of tartar, and heated. The acid acts as a catalyst, breaking the bond between glucose and fructose. .
Enzymatic Hydrolysis: Invertase, an enzyme derived from yeast, is used to catalyze the hydrolysis of sucrose into glucose and fructose.
Industrial Production Methods: In industrial settings, invert sugar is produced using large-scale hydrolysis processes. Enzyme-catalyzed solutions are inverted at around 60°C with an optimal pH of 5.0. The process takes about 8 hours, after which the syrup is concentrated in a vacuum evaporator to preserve color and quality .
Análisis De Reacciones Químicas
Types of Reactions: Sweetrex undergoes several types of chemical reactions, including:
Maillard Reaction: This reaction occurs between the amino acids and reducing sugars in invert sugar, leading to browning and flavor development in baked goods.
Caramelization: When heated, invert sugar undergoes caramelization, producing a rich color and complex flavor.
Common Reagents and Conditions:
Acidic Conditions: Citric acid or cream of tartar is commonly used to catalyze the hydrolysis of sucrose.
Enzymatic Conditions: Invertase enzyme is used for enzymatic hydrolysis.
Major Products Formed:
Glucose and Fructose: The primary products of sucrose hydrolysis, which are sweeter and more soluble than sucrose.
Aplicaciones Científicas De Investigación
Sweetrex has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of invert sugar involves the hydrolysis of sucrose into glucose and fructose. This process increases the sweetness and solubility of the sugar mixture. The glucose and fructose are absorbed into the bloodstream more rapidly than sucrose, providing a quick source of energy . The absorption of glucose and fructose occurs through specific transporters in the intestine, such as GLUT2 and GLUT5 .
Comparación Con Compuestos Similares
Sweetrex is often compared with other sweeteners, such as:
Corn Syrup: Similar in texture and sweetness, but corn syrup is derived from corn starch and contains glucose.
Honey: Naturally contains invert sugar along with other sugars and has a distinct flavor.
Agave Nectar: A plant-based sweetener with a lower glycemic index than invert sugar.
Maple Syrup: Contains sucrose and other sugars, with a unique flavor profile.
Uniqueness: this compound is unique in its ability to prevent crystallization and retain moisture, making it ideal for use in confectionery and baking .
By understanding the properties, preparation methods, and applications of invert sugar, we can appreciate its significance in various industries and scientific research.
Propiedades
Número CAS |
37370-41-5 |
|---|---|
Fórmula molecular |
C12H24O12 |
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1 |
Clave InChI |
PJVXUVWGSCCGHT-ZPYZYFCMSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |
Densidad |
1.00211 (WT %= 1; VACUUM) |
| 8013-17-0 37370-41-5 |
|
Sinónimos |
invert sugar invertose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


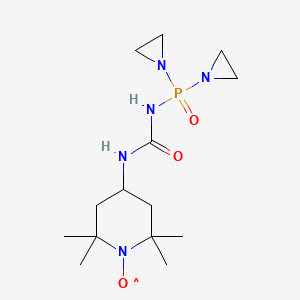
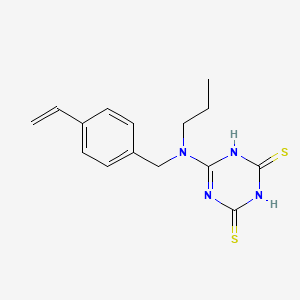
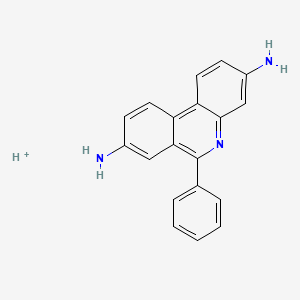
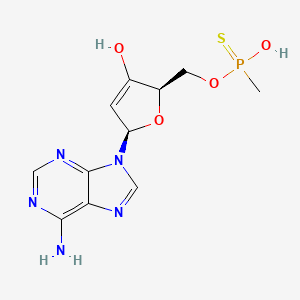
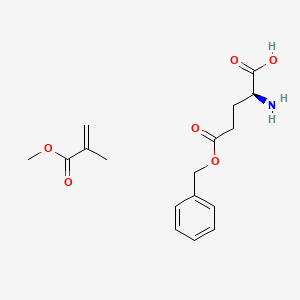
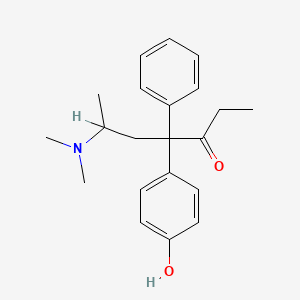
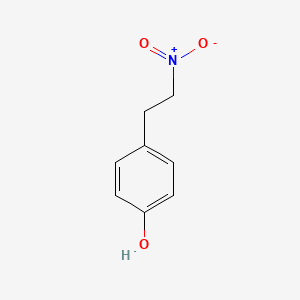

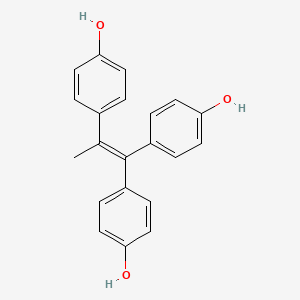
![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1226639.png)
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)
